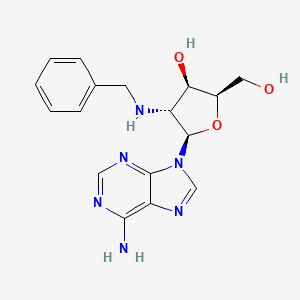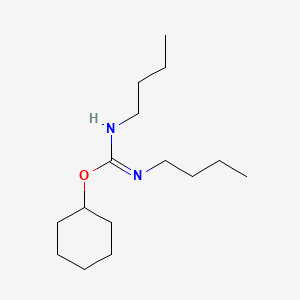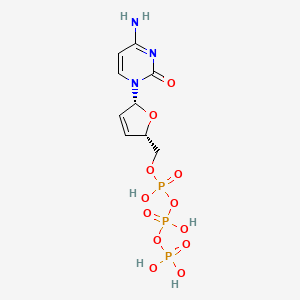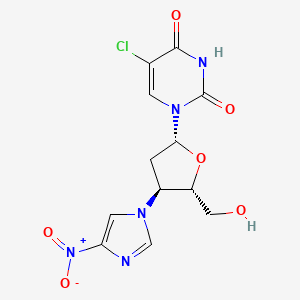
1-Ethoxyundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxyundecane is an organic compound with the molecular formula C₁₃H₂₈O. It is a member of the ether family, characterized by an ethoxy group attached to an undecane chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxyundecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows:
Step 1: Formation of the alkoxide ion by reacting sodium or potassium with ethanol.
Step 2: The alkoxide ion then reacts with 1-bromoundecane under reflux conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxyundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of 1-undecanol.
Substitution: Formation of various substituted undecanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethoxyundecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for studying ether lipids.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-Ethoxyundecane is primarily based on its ability to interact with lipid membranes and other hydrophobic environments. Its ethoxy group allows it to form hydrogen bonds, while the long undecane chain provides hydrophobic interactions. These properties make it effective in disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
1-Ethoxydecane: Similar structure but with a shorter carbon chain.
1-Methoxyundecane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Butoxyundecane: Similar structure but with a butoxy group.
Uniqueness: 1-Ethoxyundecane is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful in applications requiring both solubility in organic solvents and interaction with lipid membranes. Its longer carbon chain compared to similar compounds like 1-Ethoxydecane provides enhanced hydrophobic interactions, making it more effective in certain applications.
Propriétés
Numéro CAS |
78371-01-4 |
|---|---|
Formule moléculaire |
C13H28O |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
1-ethoxyundecane |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3-13H2,1-2H3 |
Clé InChI |
AUEXYQKWVYHBHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


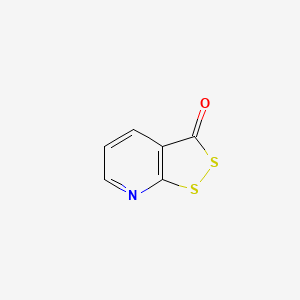
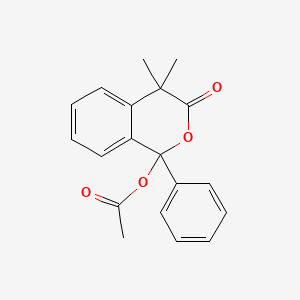

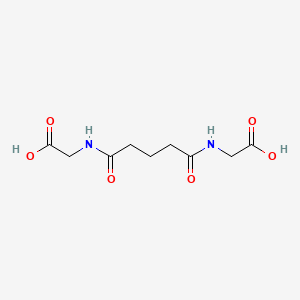
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)



